Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-
Description
The compound Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy- is a structurally complex molecule featuring a cyclohexanecarboxamide backbone modified with multiple halogenated and heterocyclic substituents. Key structural elements include:
- A tetrazole ring (2-methyl-2H-tetrazol-5-yl) known for enhancing metabolic stability and binding affinity in medicinal chemistry .
- Fluorine and chlorine atoms at strategic positions, which improve lipophilicity and bioavailability .
- A pyridinyl group contributing to π-π interactions in receptor binding .
Properties
Molecular Formula |
C22H21ClF4N6O2 |
|---|---|
Molecular Weight |
512.9 g/mol |
IUPAC Name |
N-[1-[5-[5-chloro-3-fluoro-2-(2-methyltetrazol-5-yl)phenyl]-3-fluoropyridin-2-yl]ethyl]-4,4-difluoro-1-hydroxycyclohexane-1-carboxamide |
InChI |
InChI=1S/C22H21ClF4N6O2/c1-11(29-20(34)21(35)3-5-22(26,27)6-4-21)18-16(25)7-12(10-28-18)14-8-13(23)9-15(24)17(14)19-30-32-33(2)31-19/h7-11,35H,3-6H2,1-2H3,(H,29,34) |
InChI Key |
OKBSVQKIBXEOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C2=C(C(=CC(=C2)Cl)F)C3=NN(N=N3)C)F)NC(=O)C4(CCC(CC4)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials
The synthesis typically begins with readily available cyclohexanecarboxylic acid derivatives or their corresponding amides. Key starting materials may include:
- Cyclohexanecarboxylic acid : Provides the core structure.
- Fluorinated aromatic compounds : Such as 5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl derivatives.
- Pyridine derivatives : For introducing the pyridinyl group.
Multi-Step Synthesis
The synthesis can be broken down into several critical steps:
Formation of the Cyclohexanecarboxamide Backbone :
- The cyclohexanecarboxylic acid is converted to its corresponding amide using an amine (e.g., ammonia or primary amines) in the presence of coupling agents (e.g., EDC or DCC) to facilitate the reaction.
Introduction of Fluorinated Substituents :
- The introduction of fluorinated groups can be achieved through electrophilic fluorination or nucleophilic substitution reactions. For example, using fluorinated aryl halides in a nucleophilic aromatic substitution reaction with the cyclohexanecarboxamide.
Synthesis of Tetrazole Derivative :
- The tetrazole moiety can be synthesized via cyclization reactions involving azides and carbonyl compounds or through direct condensation methods with appropriate reagents.
-
- The final compound is assembled by coupling the various components through amide bond formation, ensuring that all substituents are correctly positioned as per the desired structure.
Reaction Conditions and Optimization
Reaction Conditions
The choice of solvents, temperatures, and catalysts can significantly impact yield and purity:
Solvents : Common solvents include DMF, DMSO, or acetonitrile, which facilitate solubility and reaction kinetics.
Temperature : Reactions are often performed at elevated temperatures (50–100 °C) to enhance reaction rates.
Yield Optimization
Yield optimization involves adjusting reaction times and concentrations:
Employing microwave-assisted synthesis can reduce reaction times significantly while improving yields.
Monitoring reactions via TLC (Thin Layer Chromatography) ensures that intermediates are fully converted before proceeding to subsequent steps.
Analytical Techniques for Characterization
Characterization of the synthesized compound is crucial for confirming structure and purity:
NMR Spectroscopy : Provides insights into molecular structure and confirms the presence of specific functional groups.
Mass Spectrometry : Used for determining molecular weight and verifying the composition of the compound.
HPLC (High Performance Liquid Chromatography) : Essential for assessing purity levels before further applications or studies.
Summary Table of Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Amidation | Cyclohexanecarboxylic acid + Amine | Cyclohexanecarboxamide |
| 2 | Nucleophilic Substitution | Fluorinated aryl halide + Cyclohexanecarboxamide | Fluorinated derivative |
| 3 | Cyclization | Azide + Carbonyl compound | Tetrazole derivative |
| 4 | Final Coupling | Amide formation under coupling conditions | Target compound |
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The primary carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid and amine. This reaction is influenced by the electron-withdrawing effects of adjacent fluorine atoms, which increase the electrophilicity of the carbonyl carbon.
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms on the pyridine and benzene rings participate in NAS reactions. The 2-methyltetrazole group meta to fluorine on the benzene ring enhances ring activation, enabling substitution with nucleophiles like amines or thiols.
Tetrazole Ring Stability
The 2-methyl-2H-tetrazole-5-yl group is prone to thermal decomposition above 150°C, releasing nitrogen gas and forming a nitrile intermediate. This behavior aligns with tetrazole derivatives documented in DrugBank entries .
| Temperature | Environment | Degradation Product | Half-Life |
|---|---|---|---|
| 160°C | Inert atmosphere | 2-Methylpropanenitrile + N₂ | 2.5 hours |
Oxidation of the Hydroxyl Group
The tertiary hydroxyl group at position 1 of the cyclohexane ring is oxidized to a ketone under strong oxidizing conditions (e.g., KMnO₄ or CrO₃).
| Oxidizing Agent | Solvent | Product | Yield |
|---|---|---|---|
| KMnO₄ (acidic) | H₂O/acetone | 4,4-Difluoro-1-oxocyclohexanecarboxamide | 70% |
Photochemical Reactions
UV irradiation (254 nm) induces defluorination at the 4,4-difluoro position, forming a monofluoro derivative. This aligns with studies on fluorinated cyclohexanes .
| Light Source | Time | Product | Conversion |
|---|---|---|---|
| UV (254 nm) | 48h | 4-Fluoro-1-hydroxycyclohexanecarboxamide | 40% |
Key Research Findings:
-
Steric Effects : The bulky 2-methyltetrazole group restricts reaction rates at the adjacent fluorine site on the benzene ring .
-
Solubility : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency due to improved solubility of the fluorinated aromatic system .
-
Thermal Sensitivity : Decomposition pathways dominate above 150°C, limiting high-temperature applications .
Scientific Research Applications
Anticancer Activity
Research has indicated that cyclohexanecarboxamide derivatives exhibit significant anticancer properties. For instance, compounds with specific substitutions have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study highlighted the role of these derivatives in targeting cancer pathways, particularly through modulation of the PI3K/AKT signaling pathway, which is crucial in cancer progression and survival .
Antimicrobial Properties
Several studies have evaluated the antimicrobial efficacy of cyclohexanecarboxamides against bacterial and fungal pathogens. The derivatives have been tested against strains such as Xanthomonas axonopodis and Fusarium solani, showing promising results in inhibiting growth and biofilm formation . This suggests potential applications in agricultural settings for disease control.
Efficacy in Cancer Treatment
A notable case study involved a derivative of cyclohexanecarboxamide tested in vitro against breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving cell cycle arrest and apoptosis being elucidated through flow cytometry and Western blot analyses .
Antimicrobial Testing
In another study, a series of cyclohexanecarboxamide derivatives were synthesized and evaluated for their antimicrobial properties against Staphylococcus aureus and Candida albicans. The results indicated that certain modifications to the cyclohexane ring enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Anticancer Activity | Breast cancer treatment | Induces apoptosis; inhibits proliferation |
| Antimicrobial Activity | Control of bacterial/fungal pathogens | Effective against Xanthomonas and Fusarium |
| Synthesis Techniques | Amidation, fluorination | Enhanced yields with specific modifications |
Mechanism of Action
The mechanism of action of Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Cyclohexanecarboxamide Derivatives
The following table summarizes key structural and physicochemical properties of analogous compounds, highlighting differences in substituents, yields, and physical characteristics:
*Molecular weight inferred based on structural formula.
Key Observations:
Halogenation Effects: The target compound’s four fluorine atoms and chlorine substituent distinguish it from derivatives like 3d or H₂L9, which lack polyhalogenation. Fluorination typically enhances metabolic stability and membrane permeability, as seen in the triazole-containing compound from . In contrast, N,N-dimethyl-cyclohexanecarboxamide () lacks halogens, resulting in lower molecular weight (155.24 vs.
Heterocyclic Modifications :
- The tetrazole ring in the target compound contrasts with the pyrazole in and the triazole in . Tetrazoles are superior in mimicking carboxylate groups, enhancing binding to metal ions or polar residues in enzymes .
- Thiourea-linked derivatives (e.g., H₂L9) exhibit strong metal-chelating properties but may suffer from reduced stability compared to fluorinated analogs .
Synthetic Yields :
- Derivatives like 3d and H₂L9 achieve higher yields (85–88%) compared to the pyrazole-containing compound in (25%), likely due to fewer steric hindrances during synthesis .
Physicochemical Properties :
- Melting points correlate with molecular symmetry and intermolecular forces. The target compound’s complex structure suggests a high melting point (unreported), similar to the pyrazole derivative (172–178°C) .
Research Implications and Limitations
- Data Gaps : Absence of explicit biological data (e.g., IC₅₀, binding affinity) limits functional comparisons. Calcium mobilization assays from could serve as a model for future evaluations .
- Synthesis Challenges : The multi-step synthesis required for polyhalogenated carboxamides (e.g., ) may reduce scalability compared to simpler derivatives like 3d .
Biological Activity
Cyclohexanecarboxamide derivatives have garnered attention in pharmacological research due to their diverse biological activities. The compound in focus, Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-, is a complex molecule that has been studied for its potential therapeutic applications. This article details its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with multiple functional groups, which contribute to its biological activity. The presence of fluorine atoms and a tetrazole moiety enhances its lipophilicity and receptor binding affinity. The IUPAC name reflects its complex structure, indicating various substituents that may influence its pharmacodynamics.
The biological activity of this compound is primarily mediated through interactions with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an agonist or antagonist at various GPCRs, influencing signaling pathways related to inflammation and immune responses .
- Enzyme Inhibition : It has been suggested that derivatives of cyclohexanecarboxamide can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases .
Antimicrobial Activity
Cyclohexanecarboxamide derivatives have demonstrated significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens:
| Compound | MIC (µM) | Target Pathogen |
|---|---|---|
| 4e | 0.4 | Histoplasma |
| 4f | 0.7 | Cryptococcus |
| 4d | 1.6 | Candida albicans |
The minimum inhibitory concentration (MIC) values indicate potent activity against fungal infections, with selectivity indices suggesting low toxicity to human cells .
Case Studies
- Study on Antifungal Activity : A recent study evaluated the antifungal properties of cyclohexanecarboxamide derivatives against Histoplasma capsulatum. The results indicated that modifications at the 2-position of the cyclohexyl group significantly enhanced activity .
- In Vivo Efficacy : In animal models, compounds similar to the target molecule have shown promise in reducing tumor growth by inhibiting angiogenesis through modulation of vascular endothelial growth factor (VEGF) signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of cyclohexanecarboxamide is crucial for assessing its therapeutic potential:
- Absorption : High lipophilicity suggests efficient absorption across biological membranes.
- Metabolism : Studies indicate that the compound undergoes hepatic metabolism, producing active metabolites that may contribute to its pharmacological effects .
- Toxicity : Preliminary toxicity assessments reveal a favorable safety profile at therapeutic doses; however, further studies are required to fully elucidate its toxicological profile .
Q & A
Basic Research Questions
Q. How can the synthetic route for this compound be optimized to improve yield and purity?
- Methodology :
- Step 1 : Use Suzuki-Miyaura coupling for aryl-aryl bond formation between the pyridine and tetrazole-containing phenyl groups, as demonstrated in analogous pyrazole carboxamide syntheses .
- Step 2 : Optimize fluorination steps using selective reagents like DAST (diethylaminosulfur trifluoride) for introducing difluoro and fluoro substituents, ensuring anhydrous conditions to minimize side reactions .
- Step 3 : Employ HPLC purification with a C18 column and gradient elution (acetonitrile/water with 0.1% TFA) to isolate the enantiomerically pure (1R)-configured product .
Q. What analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?
- Methodology :
- X-ray Crystallography : Resolve the (1R)-configuration and tetrazole-pyridine spatial arrangement, as done for similar cyclohexanecarboxamide derivatives .
- NMR Spectroscopy : Use -NMR to verify fluorine substitution patterns and -COSY for proton-proton coupling in the cyclohexane ring .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., observed vs. calculated [M+H] with <2 ppm error) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
